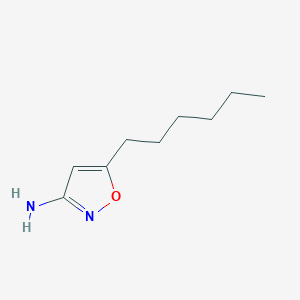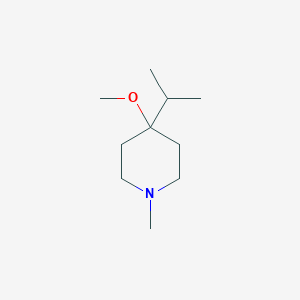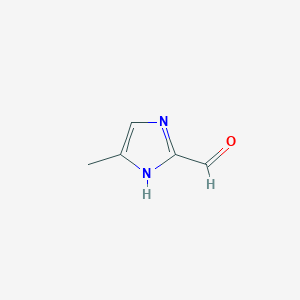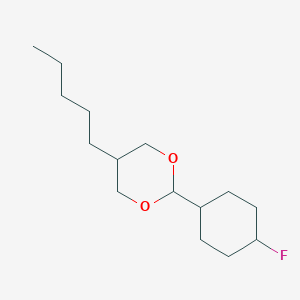
2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane is a synthetic compound that belongs to the category of psychoactive substances. It is commonly referred to as 4F-PCP, and it is a derivative of phencyclidine (PCP). 4F-PCP is a dissociative anesthetic that has been used in scientific research to study the central nervous system.
Wirkmechanismus
The mechanism of action of 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane is not fully understood, but it is believed to act as an NMDA receptor antagonist. It binds to the receptor and blocks the action of glutamate, which is a neurotransmitter that is involved in learning and memory. This results in a decrease in the activity of the central nervous system and produces a dissociative effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane include a decrease in heart rate, blood pressure, and body temperature. It also produces a dissociative effect, which can lead to hallucinations, delusions, and a loss of sense of self. In addition, it can cause motor impairment, ataxia, and sedation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane in lab experiments include its ability to produce a dissociative effect, which can be useful in studying the central nervous system. In addition, it has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in learning and memory. The limitations of using 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane in lab experiments include its potential for toxicity and its potential for abuse.
Zukünftige Richtungen
There are several future directions for research on 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety. Another area of interest is its potential as a tool for studying the role of the NMDA receptor in the development of addiction. Finally, there is interest in developing new derivatives of 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane that may have improved therapeutic potential and reduced toxicity.
Synthesemethoden
The synthesis of 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane involves the reaction of cyclohexanone with 4-fluorobenzyl chloride to form 4-fluorocyclohexanone. This intermediate is then reacted with 1,5-pentadiene in the presence of a palladium catalyst to yield 2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane.
Wissenschaftliche Forschungsanwendungen
4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane has been used in scientific research to study the central nervous system. It has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a role in learning and memory. In addition, it has been shown to have an effect on the dopamine transporter, which is involved in reward and motivation.
Eigenschaften
CAS-Nummer |
114818-11-0 |
|---|---|
Molekularformel |
C15H27FO2 |
Molekulargewicht |
258.37 g/mol |
IUPAC-Name |
2-(4-fluorocyclohexyl)-5-pentyl-1,3-dioxane |
InChI |
InChI=1S/C15H27FO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h12-15H,2-11H2,1H3 |
InChI-Schlüssel |
QLFJMWRIZLXOBZ-UHFFFAOYSA-N |
SMILES |
CCCCCC1COC(OC1)C2CCC(CC2)F |
Kanonische SMILES |
CCCCCC1COC(OC1)C2CCC(CC2)F |
Andere CAS-Nummern |
114818-11-0 |
Synonyme |
2-(4-FLUOROCYCLOHEXYL)-5-PENTYL-1,3-DIOXANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



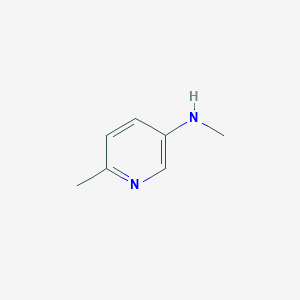
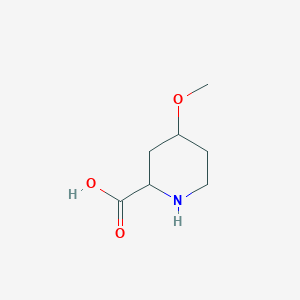
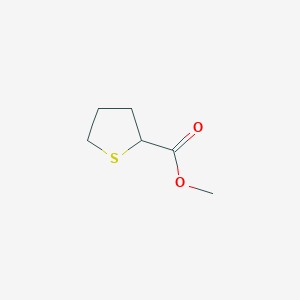
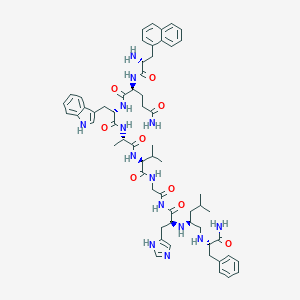
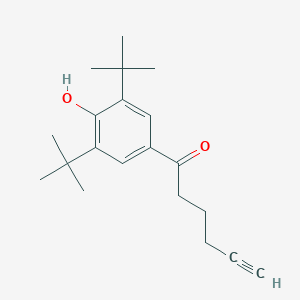
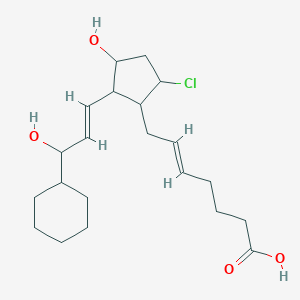
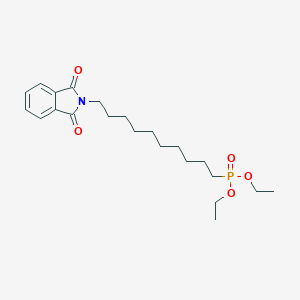

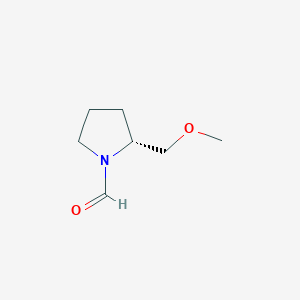
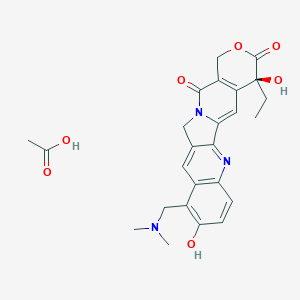
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
